molecular formula C23H18FN3O2S B7731086 MFCD02979297

MFCD02979297

Cat. No.: B7731086
M. Wt: 419.5 g/mol
InChI Key: AINUICYKLBGKLQ-QGOAFFKASA-N
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Description

MFCD02979297 is a chemical compound cataloged under the MDL number system, widely utilized in coordination chemistry and catalysis. These analogs often feature hybrid phosphine-alkene ligands or aromatic frameworks with halogen substituents, which are critical for transition metal coordination and catalytic activity .

Properties

IUPAC Name

(E)-2-cyano-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(2-prop-2-enoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2S/c1-2-11-29-21-6-4-3-5-17(21)13-18(14-25)22(28)27-23-26-15-20(30-23)12-16-7-9-19(24)10-8-16/h2-10,13,15H,1,11-12H2,(H,26,27,28)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINUICYKLBGKLQ-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02979297 involves multiple steps, each requiring precise conditions to ensure the desired product. The initial step typically involves the preparation of a precursor compound, which is then subjected to a series of chemical reactions, including condensation, reduction, and cyclization. These reactions are carried out under controlled temperatures and pressures, often in the presence of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Key factors in industrial production include the purity of starting materials, the efficiency of the reaction steps, and the recovery and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD02979297 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often through the use of specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions can yield alcohols or amines. Substitution reactions often result in the formation of new functionalized compounds with altered chemical properties.

Scientific Research Applications

MFCD02979297 has a wide range of applications in scientific research, including:

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research into this compound includes its potential use in drug development, particularly for conditions that require specific molecular interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can be leveraged to create products with specific characteristics.

Mechanism of Action

The mechanism by which MFCD02979297 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and often involve multiple steps, including signal transduction and gene expression.

Comparison with Similar Compounds

Compound 1: (5-Chloropyrimidin-2-yl)methanamine Hydrochloride (CAS 54198-89-9)

  • Molecular Formula : C₅H₅ClN₂
  • Molecular Weight : 128.56 g/mol
  • Key Properties: Solubility: Highly soluble in polar solvents (e.g., THF, methanol) . Synthesis: Catalyzed by [1,1'-bis(diphenylphosphino)ferrocene]nickel(II) chloride under reflux in THF .

Compound 2: (3-Bromo-5-chlorophenyl)boronic Acid (CAS 1046861-20-4)

  • Molecular Formula : C₆H₅BBrClO₂
  • Molecular Weight : 235.27 g/mol
  • Key Properties :
    • LogP (XLOGP3): 2.15, indicating moderate lipophilicity .
    • GI Absorption: High, with BBB permeability .
    • Synthesis: Palladium-catalyzed cross-coupling in THF/water at 75°C .
  • Contrast with this compound :
    • Compound 2’s boronic acid functionality enables Suzuki-Miyaura coupling, whereas this compound’s speculated phosphine-alkene ligands may favor catalytic hydrogenation or C–C bond formation .

Compound 3: 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1)

  • Molecular Formula : C₇H₅BrO₂
  • Molecular Weight : 201.02 g/mol
  • Key Properties :
    • Solubility: 0.687 mg/mL in aqueous solutions .
    • Synthesis: Green chemistry approach using A-FGO catalyst in THF at room temperature .
  • Contrast with this compound :
    • Compound 3’s nitro-aromatic system is suited for optoelectronic applications, while this compound’s hybrid ligand system likely targets asymmetric catalysis .

Research Findings and Limitations

  • Structural Insights : this compound’s presumed hybrid ligands may offer superior steric and electronic tuning compared to analogs, enhancing catalytic efficiency in C–H activation .
  • Synthetic Challenges : Unlike Compounds 1–3, this compound’s synthesis may require stringent inert conditions due to air-sensitive phosphine moieties .
  • Data Gaps : Direct experimental data on this compound’s crystallography or spectroscopic characterization are absent, necessitating further studies .

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